molecular formula C25H31FN4O7S B10877156 7-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10877156
M. Wt: 550.6 g/mol
InChI Key: FGKALUCJARUKRG-UHFFFAOYSA-N
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Description

The compound 7-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic molecule that belongs to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinolone core, a piperazine ring, and various functional groups that contribute to its biological activity. It is primarily studied for its potential antibacterial properties and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinolone core. The process may include:

    Formation of the Quinolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety is often introduced via nucleophilic substitution reactions.

    Attachment of the Carbamothioyl Group: This step involves the reaction of the piperazine derivative with a suitable isothiocyanate.

    Final Functionalization: The dimethoxy and dioxohexan groups are introduced through esterification and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The quinolone core can be oxidized to form quinolone N-oxides.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinolone N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it is investigated for its antibacterial properties, particularly against Gram-negative bacteria.

Medicine

In medicine, it is explored as a potential antibiotic, with studies focusing on its efficacy, mechanism of action, and potential side effects.

Industry

Industrially, it may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

The unique structural features of 7-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid provide it with distinct pharmacokinetic properties and potentially improved efficacy against certain bacterial strains compared to its analogs.

This detailed overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its potential as a valuable antibacterial agent

Properties

Molecular Formula

C25H31FN4O7S

Molecular Weight

550.6 g/mol

IUPAC Name

7-[4-[(1,6-dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H31FN4O7S/c1-4-28-14-16(23(33)34)22(32)15-12-17(26)20(13-19(15)28)29-8-10-30(11-9-29)25(38)27-18(24(35)37-3)6-5-7-21(31)36-2/h12-14,18H,4-11H2,1-3H3,(H,27,38)(H,33,34)

InChI Key

FGKALUCJARUKRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(CCCC(=O)OC)C(=O)OC)F)C(=O)O

Origin of Product

United States

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